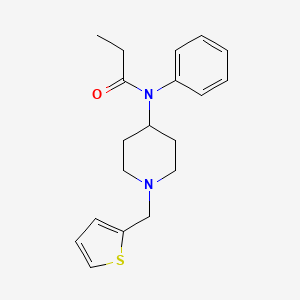
Thenylfentanyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thenylfentanyl is a synthetic opioid and an analogue of fentanyl. It is characterized by the replacement of the phenethylamine side-chain in fentanyl with a thiophenylmethyl group. This compound was temporarily scheduled by the Drug Enforcement Administration in 1985 due to concerns it could be used as a designer drug. it was later deregulated in 2010 after being deemed essentially inactive .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thenylfentanyl can be synthesized by first de-thiophenylmethylating it to norfentanyl. This is followed by amination to fentanyl using phenethyl bromide . The specific reaction conditions for these steps typically involve controlled environments to ensure the desired product is obtained without unwanted byproducts.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Thenylfentanyl undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Conditions vary depending on the substituent being introduced but often involve catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a reference compound in the synthesis of other fentanyl analogues.
Biology: It is used in studies to understand the interaction of synthetic opioids with biological systems.
Medicine: Although not widely used clinically, it provides insights into the development of new analgesics.
Industry: It can be used in the development of new synthetic routes for the production of opioids.
Mechanism of Action
Thenylfentanyl exerts its effects by binding to the mu-opioid receptor (MOR) in the central nervous system. This binding increases the pain threshold, alters pain reception, and inhibits ascending pain pathways . The molecular targets and pathways involved are similar to those of other opioids, primarily focusing on the MOR.
Comparison with Similar Compounds
Fentanyl: The parent compound with a phenethylamine side-chain.
Acetylthiofentanyl: A structural isomer with a methyl group on the thiophene sidechain relocated to the carboxamide group nearest the aniline.
Benzylfentanyl: Another analogue used in the synthesis of fentanyl.
Uniqueness: Thenylfentanyl is unique due to its thiophenylmethyl group, which significantly reduces its MOR activity compared to other fentanyl analogues . This structural difference results in dramatically diminished potency, making it less effective as an analgesic but valuable for research purposes.
Properties
CAS No. |
122861-39-6 |
|---|---|
Molecular Formula |
C19H24N2OS |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
N-phenyl-N-[1-(thiophen-2-ylmethyl)piperidin-4-yl]propanamide |
InChI |
InChI=1S/C19H24N2OS/c1-2-19(22)21(16-7-4-3-5-8-16)17-10-12-20(13-11-17)15-18-9-6-14-23-18/h3-9,14,17H,2,10-13,15H2,1H3 |
InChI Key |
JSOSWRYHPGIWGT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1)CC2=CC=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















